molecular formula C6H3BF5KO B8099365 Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate

Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate

Cat. No.: B8099365
M. Wt: 235.99 g/mol
InChI Key: GGASJLQZQVBBIZ-UHFFFAOYSA-N
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Description

Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, where it serves as a stable and efficient boron source .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate typically involves the reaction of 2,3-difluoro-5-hydroxyphenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, often at room temperature, to yield the desired trifluoroborate salt . The general reaction can be represented as follows:

2,3-difluoro-5-hydroxyphenylboronic acid+KHF2Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate\text{2,3-difluoro-5-hydroxyphenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 2,3-difluoro-5-hydroxyphenylboronic acid+KHF2​→Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the trifluoroborate and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action for potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-fluorophenyl)trifluoroborate

Uniqueness

Potassium (2,3-difluoro-5-hydroxyphenyl)trifluoroborate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to other trifluoroborates .

Properties

IUPAC Name

potassium;(2,3-difluoro-5-hydroxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5O.K/c8-5-2-3(13)1-4(6(5)9)7(10,11)12;/h1-2,13H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGASJLQZQVBBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1F)F)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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